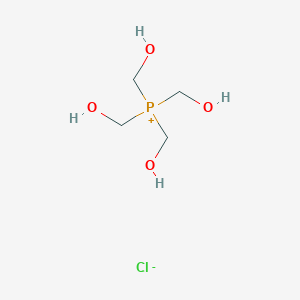

Tetrakis(hydroxymethyl)phosphonium chloride

Description

Properties

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXUUJCMWZFYMV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4P.Cl, C4H12ClO4P | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate) | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021330 | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline] | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (NTP, 1992) | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified. | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg] | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline | |

CAS No. |

124-64-1 | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroset TKC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylolphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58WB2XCF8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154 °C | |

| Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the synthesis mechanism of Tetrakis(hydroxymethyl)phosphonium chloride (THPC), an organophosphorus compound with significant industrial applications. The document outlines the core chemical reaction, the roles of the reactants, optimal reaction conditions, and relevant side reactions.

Introduction

This compound (THPC) is an organophosphorus salt with the chemical formula [P(CH₂OH)₄]Cl.[1] It is a water-soluble white solid widely utilized as a precursor for fire-retardant materials, particularly in the textile industry for crease-resistant and flame-retardant finishes on cotton and other cellulosic fabrics.[1][2] Additionally, THPC serves as a biocide in industrial water systems and as a tanning agent in the leather industry.[1] The synthesis of THPC is primarily achieved through the reaction of phosphine (PH₃) with formaldehyde (HCHO) in the presence of hydrochloric acid (HCl).[1]

Core Synthesis Reaction and Mechanism

The industrial synthesis of THPC is a high-yield reaction that involves the treatment of phosphine with an excess of formaldehyde in an acidic medium.[1]

Overall Reaction: PH₃ + 4H₂C=O + HCl → [P(CH₂OH)₄]⁺Cl⁻

The mechanism proceeds through a series of nucleophilic additions of phosphine to the carbonyl carbon of formaldehyde.

Step-by-Step Mechanism:

-

Initial Nucleophilic Attack: The phosphorus atom in phosphine (PH₃) possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic carbonyl carbon of a formaldehyde molecule. This is repeated three times, with each of the P-H bonds reacting sequentially with a formaldehyde molecule.

-

Formation of Tris(hydroxymethyl)phosphine (THP): This series of additions results in the formation of the intermediate compound, tris(hydroxymethyl)phosphine, P(CH₂OH)₃, also known as THP.

-

Protonation and Final Addition: In the acidic environment provided by hydrochloric acid, the THP intermediate is protonated. The resulting phosphonium ion then reacts with a fourth molecule of formaldehyde to form the stable tetrakis(hydroxymethyl)phosphonium cation.

-

Salt Formation: The positively charged phosphonium cation associates with the chloride anion (Cl⁻) from the hydrochloric acid to yield the final salt product, THPC.

Below is a diagram illustrating the proposed synthesis pathway.

Experimental Protocols and Quantitative Data

The synthesis of THPC can be optimized by controlling several key reaction parameters. Research on synthesizing THPC from high-concentration phosphine in industrial off-gas has identified optimal conditions for an efficient reaction.[3][4]

Table 1: Optimal Conditions for THPC Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 60 °C | [3][4] |

| Space Velocity | 150 h⁻¹ | [3][4] |

| Catalyst | Copper Chloride (CuCl₂) | [3][4] |

| Catalyst Amount | 0.75 g (lab scale) | [3][4] |

| Reactant Molar Ratio (HCHO:PH₃) | 4:1 |[3][4] |

Detailed Methodology (Industrial Off-Gas Valorization):

This protocol is based on the synthesis of THPC using phosphine from industrial waste streams.[3][4]

-

Reactant Preparation: A stream of high-concentration phosphine gas is sourced from industrial off-gas. A solution of formaldehyde is prepared, and hydrochloric acid is used as the acidic medium.

-

Catalyst Introduction: Copper chloride (CuCl₂) is used as a catalyst to significantly accelerate the reaction rate.[3][4]

-

Reaction Execution: The phosphine gas is bubbled through the acidic formaldehyde solution containing the catalyst. The reaction is maintained at a constant temperature of 60 °C.

-

Process Control: The flow rate of the phosphine gas is controlled to maintain a space velocity of 150 h⁻¹. The molar ratio of formaldehyde to phosphine is kept at 4:1 to ensure complete conversion of the phosphine.

-

Product Isolation: Upon completion of the reaction, the resulting solution contains THPC. Further purification steps may be employed depending on the desired purity.

Key Reactions and pH Dependence

The chemical behavior of THPC in aqueous solutions is highly dependent on pH. In neutral or basic conditions, THPC is in equilibrium with its deprotonated form, tris(hydroxymethyl)phosphine (THP), and formaldehyde.[1]

Reversible Reaction with Base: [P(CH₂OH)₄]⁺Cl⁻ + NaOH ⇌ P(CH₂OH)₃ + H₂O + H₂C=O + NaCl[1]

This equilibrium is crucial for many of THPC's applications. THPC itself is often considered a stable reservoir for the more reactive THP and formaldehyde. The release of THP, a strong reducing agent, and formaldehyde is controlled by adjusting the pH of the solution. For instance, in the crosslinking of proteins for hydrogel formation, THPC reacts with primary and secondary amines via a Mannich-type reaction, which is initiated by the generation of a formaldehyde intermediate.[5]

The stability of THPC decreases as the pH rises. At a pH above 7, the decomposition to THP and formaldehyde becomes significant. When the pH is greater than 9, the conversion to tris(hydroxymethyl)phosphine oxide (THPO) can occur.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newestbio.com [newestbio.com]

- 3. Synthesis of tetrakis (hydroxymethyl) phosphonium chloride by high-concentration phosphine in industrial off-gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iwaponline.com [iwaponline.com]

- 5. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of Tetrakis(hydroxymethyl)phosphonium chloride

An In-depth Technical Guide to the Chemical Properties of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Introduction

This compound, commonly abbreviated as THPC, is an organophosphorus salt with the chemical formula [P(CH₂OH)₄]Cl.[1] It is a water-soluble, crystalline solid that has significant industrial importance, primarily as a precursor for flame-retardant finishes on cellulosic fabrics like cotton.[1][2] Additionally, THPC and its derivatives find applications as biocides in industrial water systems, tanning agents in the leather industry, and as reducing and stabilizing agents in nanoparticle synthesis. This technical guide provides a comprehensive overview of the core chemical properties of THPC, detailed experimental protocols, and visualizations of key chemical processes.

Physical and Chemical Properties

THPC is a white, hygroscopic crystalline solid, though it is often supplied as an 80% aqueous solution which appears as a clear, colorless to pale yellow liquid.[1][2][3] It possesses a characteristic odor and is considered to have mild acidic and corrosive properties.[3] The compound is readily biodegradable, making it a more environmentally friendly option compared to some halogenated flame retardants.[3]

The key physical and chemical properties of THPC are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂ClO₄P | [1][3] |

| Molar Mass | 190.56 g/mol | [1][3][4] |

| Appearance | White crystalline solid; commercially available as a clear, colorless to yellow aqueous solution (approx. 80%).[1][2][3] | [1][2][3] |

| Melting Point | 150-154 °C (302-309 °F; 423-427 K) | [1][4][5] |

| Density | 1.341 g/cm³ | [1][6][7] |

| pH (80% solution) | 3.0 - 5.0 | [3][8][9] |

| Solubility | Water: Soluble (≥100 mg/mL at 20 °C).[4][10][11][12][13] Methanol: Soluble. N,N-Dimethylformamide: Very soluble. Glacial Acetic Acid: Sparingly soluble. Chloroform: Very slightly soluble. | [4][10][11] |

| Thermal Decomposition | The structure begins to change at 152.4°C. When heated to decomposition, it emits toxic fumes of phosphorus oxides (POx) and hydrogen chloride (HCl).[4][10][14] | [4][10][14] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of THPC. Key spectral data are summarized below.

| Spectroscopy Type | Observed Peaks / Signals | Reference(s) |

| ¹H NMR (DMSO-d₆ + D₂O) | A singlet at ~4.5 ppm is assigned to the methylene (CH₂) protons.[15] | [15] |

| ³¹P NMR (MeCN) | A resonance is observed at 27.8 ppm.[7] | [7] |

| IR Spectroscopy | Infrared spectral data have been reported and are available in spectral databases (e.g., Sadtler prism[16], grating [47569P]).[5][17] | [5][17] |

Reactivity and Chemical Transformations

The chemistry of THPC is dominated by the reactivity of its four hydroxymethyl groups and its behavior in aqueous solutions, which is highly pH-dependent.[18] In many applications, THPC serves as a stable precursor or reservoir for the more reactive species, tris(hydroxymethyl)phosphine (THP).[18]

Synthesis of THPC

THPC is synthesized with high yield by reacting phosphine (PH₃) with four equivalents of formaldehyde (H₂C=O) in the presence of hydrochloric acid (HCl).[1]

Caption: Synthesis of this compound (THPC).

Reaction with Bases

When treated with an aqueous base such as sodium hydroxide (NaOH), THPC is converted to tris(hydroxymethyl)phosphine (THP), releasing one molecule of formaldehyde.[1] This reaction is fundamental to many of its applications, as THP is a key reactive intermediate.[18]

Caption: Conversion of THPC to Tris(hydroxymethyl)phosphine (THP).

Reaction with Urea: Formation of Flame-Retardant Pre-condensate

A major industrial application of THPC is in the Proban® process, where it is reacted with urea to form a pre-condensate.[1][19] This reaction involves the condensation of the hydroxymethyl groups of THPC with the amine groups of urea, forming a complex mixture of oligomers.[19] This pre-condensate is the key intermediate for creating a durable flame-retardant finish on textiles.[19][20]

Caption: Formation of THPC-Urea pre-condensate for flame retardancy.

Experimental Protocols

Synthesis of THPC

This protocol describes the general laboratory-scale synthesis of THPC.

-

Materials: Phosphine gas (PH₃), formaldehyde (as formalin solution), hydrochloric acid (HCl), reaction vessel equipped with a gas inlet, stirrer, and temperature control.

-

Procedure:

-

Prepare an aqueous solution of formaldehyde and hydrochloric acid in the reaction vessel.

-

Cool the solution, typically to a temperature between 20-60°C.[21]

-

Bubble phosphine gas through the stirred solution at a controlled rate.[21] The reaction is exothermic and requires careful temperature management.

-

Continue the reaction until the uptake of phosphine ceases. The reaction proceeds in high yield.[1]

-

The resulting aqueous solution contains THPC, which can be used directly or concentrated to isolate the crystalline solid.

-

Application in Flame Retardant Finishing (Proban® Process)

This protocol outlines the key steps for imparting a durable flame-retardant finish to cotton fabric using a THPC-urea pre-condensate.[9][19][22]

-

Step 1: Pre-condensate Preparation

-

Step 2: Fabric Treatment and Curing Workflow

-

Impregnation: The cotton fabric is passed through a padding bath containing the THPC-urea pre-condensate solution, along with other additives like softeners.[19]

-

Drying: The impregnated fabric is dried at a moderate temperature (e.g., 100-120°C), ensuring a specific moisture content (typically 12-16%) is retained for the next step.[9]

-

Ammonia Curing: The dried fabric is exposed to ammonia gas in a specialized chamber.[19][22] The ammonia triggers a rapid, irreversible polymerization and cross-linking of the pre-condensate within the cotton fibers, forming an insoluble polymer network.[19]

-

Oxidation: The fabric is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), to convert the phosphorus from the P(III) state to the more stable and effective P(V) state (phosphine oxide).[9][19]

-

Washing and Drying: Finally, the fabric is thoroughly washed to remove any unreacted chemicals and by-products, then dried to yield the finished flame-retardant textile.[19][22]

-

Caption: Workflow for flame retardant treatment of textiles using THPC.

Applications in Drug Development and Research

While the primary application of THPC is in industrial materials, its unique reactivity makes it a valuable tool for researchers.

-

Crosslinking Agent for Hydrogels: THPC serves as a tetra-functional, amine-reactive crosslinker. It can be used to form stable, covalently crosslinked hydrogels from protein-based materials for applications in 3D cell encapsulation and tissue engineering. The reaction proceeds via a Mannich-type mechanism with primary and secondary amines on proteins.

-

Synthesis of Nanoparticles: THPC has been utilized as both a reducing agent and a stabilizing ligand in the synthesis of gold nanoparticles (AuNPs) from gold(III) chloride.[14]

Safety and Handling

THPC is classified as toxic and corrosive.[1][10] When heated to decomposition, it can release highly toxic fumes, including phosphine, phosphorus oxides, hydrogen chloride, and formaldehyde.[10][14] Decomposition in an aqueous environment may also produce these hazardous substances.[10][14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling the compound.[10] It is crucial to avoid contact with oxidizers and alkalis, with which it can react vigorously.[6][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 124-64-1: this compound [cymitquimica.com]

- 3. Tetrakis-Hydroxymethyl Phosphonium Chloride (THPC) - Shanghai Rich Group Limited [shrichgroup.com]

- 4. This compound | C4H12ClO4P | CID 31298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrakis(Hydroxymethyl) Phosphonium Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. Tetrakis Hydroxymethyl Phosphonium Chloride(THPC)|124-64-1-nxochemical [nxochemical.com]

- 9. es.mflam.com [es.mflam.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound, approx. 75-85% solution in water 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound CAS#: 124-64-1 [m.chemicalbook.com]

- 14. This compound | 124-64-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Phosphonium, chloro-tetrakis(hydroxymethyl)- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetrakis Hydroxymethyl Phosphonium Chloride-Urea (THPC-U)_Hxochemical [hxochemical.com]

- 19. ataman-chemicals.com [ataman-chemicals.com]

- 20. researchgate.net [researchgate.net]

- 21. THPC Treated Flame Retardant Fabric [frdrotex.com]

- 22. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with a diverse range of industrial applications, including as a flame retardant and a biocide.[1] Its utility is rooted in its chemical reactivity within biological systems. This technical guide provides a comprehensive overview of the core mechanisms of action of THPC, focusing on its molecular interactions with key cellular components. We delve into its effects on proteins, nucleic acids, and the ongoing discussion regarding its role in oxidative stress. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the known and putative signaling pathways using the DOT language for Graphviz.

Core Mechanism of Action: Amine-Reactive Crosslinking

The primary mechanism of THPC's biological activity is its function as a potent, amine-reactive crosslinking agent.[2] THPC readily reacts with primary and secondary amines present in amino acid residues of proteins. This reaction is suggested to proceed via a Mannich-type reaction mechanism.[2]

The proposed reaction involves the following steps:

-

Formaldehyde Generation: One of the four hydroxymethyl arms of the P(CH₂OH)₄⁺ cation is released as formaldehyde.

-

Immonium Ion Formation: The generated formaldehyde reacts with a primary or secondary amine of an amino acid (e.g., the ε-amine of lysine or the N-terminal α-amine) to form a reactive immonium ion.

-

Amine Coupling: The remaining tris(hydroxymethyl)phosphine moiety of the THPC molecule reacts with the immonium ion, resulting in a covalent bond and completing the replacement of a hydroxymethyl arm with the amine-containing molecule.

This process can repeat with the remaining hydroxymethyl arms, allowing THPC to act as a tetra-functional crosslinker, forming a stable, covalently crosslinked protein network.[2] This crosslinking activity is fundamental to its effects on protein structure and function.

References

The Role of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) in the Formation of Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) has emerged as a versatile and effective reagent in the synthesis of a wide array of metallic nanoparticles. Its dual functionality as both a reducing and stabilizing agent allows for a straightforward, single-step synthesis of uniform, ultra-small nanoparticles, typically under 4 nm.[1][2][3][4] This technical guide provides an in-depth exploration of the role of THPC in nanoparticle formation, detailing the underlying chemical mechanisms, comprehensive experimental protocols for the synthesis of gold, silver, and platinum nanoparticles, and a summary of the key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage THPC-mediated nanoparticle synthesis in their work.

Core Concepts: The Dual Role of THPC

THPC, an organophosphorus salt, is instrumental in the formation of noble metal nanoparticles due to its ability to act simultaneously as a reducing agent and a stabilizing agent.[2][3][4] This dual-role functionality simplifies the synthesis process, often allowing for nanoparticle formation at room temperature in aqueous solutions.[2][3][4]

Reducing Agent: In-Situ Generation of Reducing Species

In an alkaline environment, THPC undergoes a chemical transformation to generate potent reducing agents, primarily formaldehyde and hydrogen.[1] These in-situ generated species are responsible for the reduction of metal salt precursors to their zero-valent metallic state, which then nucleate to form nanoparticles.[1] The reaction is initiated by the presence of a hydroxide, such as sodium hydroxide (NaOH).

Stabilizing Agent: The Role of Tris(hydroxymethyl)phosphine Oxide (THPO)

Recent studies have elucidated that while THPC is the precursor, the actual stabilizing agent that prevents nanoparticle aggregation is tris(hydroxymethyl)phosphine oxide (THPO).[1] THPC is converted to THPO during the reaction. THPO then adsorbs onto the surface of the newly formed nanoparticles, providing a protective layer that maintains their colloidal stability.[1] This stabilization is crucial for controlling particle size and preventing agglomeration.

Reaction Mechanism and Signaling Pathway

The synthesis of nanoparticles using THPC follows a well-defined reaction pathway. The process begins with the reaction of THPC with a base, leading to the formation of tris(hydroxymethyl)phosphine (THP) and formaldehyde. THP is subsequently oxidized to THPO, which acts as the capping agent for the nanoparticles. The released formaldehyde, along with hydrogen, serves as the reducing agent for the metal ions.

Caption: Reaction pathway of THPC in nanoparticle formation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of gold, silver, and platinum nanoparticles using THPC. These protocols are based on established literature and are designed to be reproducible in a standard laboratory setting.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a common method for synthesizing gold nanoparticles with a mean diameter of approximately 1-2 nm.

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (THPC) solution (80% in water)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 1% (w/v) aqueous solution of THPC.

-

Prepare a 1 M aqueous solution of NaOH.

-

In a clean glass flask, add 45 mL of deionized water.

-

While stirring vigorously, add 2 mL of the 1 M NaOH solution.

-

Add 1 mL of the 1% THPC solution to the flask.

-

Rapidly add 2 mL of a 25 mM HAuCl₄ solution to the stirring mixture.

-

The solution should immediately turn a dark brown color, indicating the formation of gold nanoparticles.

-

Continue stirring for an additional 15 minutes to ensure the reaction is complete.

Synthesis of Silver Nanoparticles (AgNPs)

This method yields silver nanoparticles with a typical diameter of less than 4 nm.[5][6][7]

Materials:

-

Silver nitrate (AgNO₃)

-

This compound (THPC) solution (80% in water)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a solution of 0.5 mL of 0.024 g NaOH in 45 mL of deionized water in a 100 mL round-bottomed flask.[7]

-

Prepare a THPC solution by diluting 12 µL of 80% THPC in 1 mL of water.[7]

-

Add the THPC solution to the NaOH solution and stir vigorously for 5 minutes.[7]

-

Prepare a 0.06 mmol aqueous solution of AgNO₃ (2 mL of 0.01 g AgNO₃).[7]

-

Quickly add the AgNO₃ solution to the stirred mixture.[7]

-

The solution will immediately change from colorless to a dark brown-yellow color.[7]

-

Continue vigorous stirring for 10 minutes.[7]

Synthesis of Platinum Nanoparticles (PtNPs)

This protocol describes the synthesis of platinum nanoparticles with a mean diameter of around 2-3 nm.[5][6][7]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound (THPC) solution (80% in water)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 0.02 g of NaOH in 45 mL of deionized water.[7]

-

Prepare a THPC solution by diluting 12 µL of 80% THPC in 1 mL of water.[7]

-

Add 1 mL of the THPC solution to the NaOH solution and stir vigorously for 5 minutes.[7]

-

Prepare a solution of K₂PtCl₄.

-

Add the K₂PtCl₄ solution to the reaction mixture.

-

The solution will turn brown, indicating the formation of platinum nanoparticles.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on THPC-mediated nanoparticle synthesis. This data is crucial for understanding the relationship between synthesis parameters and the resulting nanoparticle characteristics.

Table 1: Synthesis Parameters and Resulting Nanoparticle Sizes

| Metal Precursor | Precursor Concentration (mM) | THPC Concentration | NaOH Concentration | Resulting Nanoparticle Size (nm) | Reference |

| HAuCl₄ | 25 mM | 1% (w/v) | 1 M | ~1-2 | Protocol |

| AgNO₃ | 0.6 mM | 12 µL (80%)/mL | 0.6 mmol | 2.1 ± 0.5 | [5] |

| AgNO₃ | 1.2 mM | 12 µL (80%)/mL | 0.6 mmol | 3.6 ± 0.8 | [5] |

| K₂PtCl₄ | 0.6 mM | 12 µL (80%)/mL | 0.5 mmol | 2.2 ± 0.4 | [5] |

| K₂PtCl₄ | 1.2 mM | 12 µL (80%)/mL | 0.5 mmol | 2.8 ± 0.6 | [5] |

Table 2: Characterization Data of THPC-Synthesized Nanoparticles

| Nanoparticle Type | Characterization Method | Key Findings | Reference |

| AgNPs | TEM | Spherical morphology, size dependent on precursor concentration. | [5] |

| AgNPs | UV-Vis Spectroscopy | λmax at 390 nm (0.6 mM AgNO₃) and 392 nm (1.2 mM AgNO₃).[5] | [5] |

| PtNPs | TEM | Spherical morphology. | [5] |

| PdNPs | TEM | Spherical morphology. | [5] |

Experimental Workflow

The general workflow for the synthesis of nanoparticles using THPC is a straightforward process that can be adapted for various metal precursors.

Caption: General experimental workflow for THPC-mediated nanoparticle synthesis.

Applications in Drug Development

The small size, uniformity, and high stability of nanoparticles synthesized using THPC make them highly attractive for applications in drug development. Their potential uses include:

-

Drug Delivery Vehicles: The large surface area-to-volume ratio of these nanoparticles allows for the efficient loading of therapeutic agents.

-

Bioimaging and Diagnostics: Gold and silver nanoparticles exhibit unique optical properties (surface plasmon resonance) that can be utilized for in-vivo imaging and as contrast agents.

-

Theranostics: Combining therapeutic and diagnostic capabilities, these nanoparticles can be engineered to both deliver drugs and monitor treatment efficacy.

Conclusion

This compound is a powerful and versatile tool for the synthesis of noble metal nanoparticles. Its dual functionality simplifies the production of ultra-small, monodisperse nanoparticles with high stability. The well-understood reaction mechanism and straightforward experimental protocols make the THPC method accessible and reproducible for a wide range of research and development applications, particularly in the field of nanomedicine and drug development. This guide provides the foundational knowledge and practical protocols to enable scientists and researchers to effectively utilize THPC in their nanoparticle synthesis endeavors.

References

- 1. [PDF] Preparation of THPC-generated silver, platinum, and palladium nanoparticles and their use in the synthesis of Ag, Pt, Pd, and Pt/Ag nanoshells | Semantic Scholar [semanticscholar.org]

- 2. A Pioneering Approach to the Synthesis of Silver Nanoparticles [scirp.org]

- 3. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. lee.chem.uh.edu [lee.chem.uh.edu]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of THPC-generated silver, platinum, and palladium nanoparticles and their use in the synthesis of Ag, Pt, Pd, and Pt/Ag nanoshells - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tetrakis(hydroxymethyl)phosphonium Chloride: A Versatile Precursor for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is a highly versatile and reactive organophosphorus compound that serves as a crucial starting material for a wide array of valuable chemicals. Its unique structure, featuring a central phosphorus atom bonded to four hydroxymethyl groups, allows it to be a precursor for the synthesis of flame retardants, water-soluble phosphine ligands, crosslinking agents for hydrogels, and intermediates for pharmaceuticals. This technical guide provides a comprehensive overview of the synthetic pathways originating from THPC, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and application in research and development.

Core Reactions and Key Derivatives of THPC

THPC's reactivity is primarily centered around the substitution of its hydroxymethyl groups and the reduction of the phosphonium center to a phosphine. These transformations give rise to key derivatives such as Tris(hydroxymethyl)phosphine (THP) and Tris(hydroxymethyl)phosphine oxide (THPO), which are themselves important precursors for further synthesis.

Synthesis of Tris(hydroxymethyl)phosphine (THP)

The conversion of THPC to THP is a fundamental step in accessing a range of organophosphorus compounds. This reaction involves the removal of one hydroxymethyl group and the reduction of the phosphorus center.

Experimental Protocol: Synthesis of Tris(hydroxymethyl)phosphine (THP) from THPC

Method 1: Using a Strong Base [1]

-

Reaction Setup: A solution of this compound (THPC) in a suitable solvent (e.g., water or an alcohol) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A strong base, such as sodium hydroxide (NaOH) or triethylamine, is added dropwise to the THPC solution.[1] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphonium signal of THPC to the phosphine signal of THP.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized. The product, THP, is often used in situ for subsequent reactions due to its reactivity. If isolation is required, extraction and crystallization techniques can be employed.

Method 2: Using an Anion Exchange Resin

-

Resin Preparation: A strongly basic anion exchange resin in the hydroxide form is slurried in distilled water.

-

Reaction: An aqueous solution of THPC is slowly added to the resin slurry with good stirring.

-

Filtration and Isolation: After stirring for several hours, the resin is filtered off and washed with distilled water. The filtrate is then concentrated in vacuo to yield THP.

Synthesis of Tris(hydroxymethyl)phosphine Oxide (THPO)

THPO is a valuable intermediate, particularly in the synthesis of flame retardants and as a building block in pharmaceutical chemistry.[2][3] It is synthesized by the oxidation of THP or directly from THPC.

Experimental Protocol: Synthesis of Tris(hydroxymethyl)phosphine Oxide (THPO) from THPC [4]

-

Reaction Setup: An aqueous solution of THPC is prepared in a reaction vessel.

-

Oxidation: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or air/O₂, is introduced into the reaction mixture.[4] The reaction is often carried out in an alkaline medium.

-

Reaction Monitoring: The conversion to THPO can be followed by ³¹P NMR spectroscopy.

-

Isolation: The product, THPO, can be isolated by evaporation of the solvent and subsequent purification by recrystallization.

Applications in Flame Retardant Technology

One of the most significant industrial applications of THPC is in the production of flame-retardant finishes for textiles, particularly cotton and cotton blends. The Proban® process, a well-established commercial method, utilizes a THPC-urea precondensate to impart durable flame retardancy.[5][6][7][8]

The chemistry of the Proban® process involves the in-situ formation of a cross-linked, insoluble phosphorus-containing polymer within the cellulose fibers of the cotton.[6][9]

The Proban® Process: A Step-by-Step Overview

-

Precondensate Formation: THPC is reacted with urea to form a precondensate solution.[5]

-

Impregnation: The textile is padded with the THPC-urea precondensate solution.[7]

-

Drying: The treated fabric is dried under controlled conditions.

-

Ammonia Curing: The dried fabric is exposed to ammonia gas, which induces polymerization and cross-linking of the precondensate within the fibers.[7]

-

Oxidation: The fabric is then treated with an oxidizing agent, typically hydrogen peroxide, to convert the phosphorus to a more stable oxidation state.[6]

-

Washing and Drying: Finally, the fabric is washed to remove any unreacted chemicals and dried.

The resulting finish is durable to washing and provides excellent flame retardancy by promoting char formation in the event of a fire, thus preventing the propagation of flames.[9]

Synthesis of Phosphine Ligands for Catalysis

THPC, through its derivative THP, is a valuable precursor for the synthesis of water-soluble phosphine ligands. These ligands are of great interest in homogeneous catalysis, particularly for reactions conducted in aqueous media, which aligns with the principles of green chemistry.[10][11] A prominent example is the synthesis of 1,3,5-triaza-7-phosphaadamantane (PTA).

Synthesis of 1,3,5-Triaza-7-phosphaadamantane (PTA)

PTA is a water-soluble, air-stable phosphine ligand with a rigid cage-like structure. It is synthesized from THPC via a Mannich-type reaction.[12]

Experimental Protocol: Synthesis of 1,3,5-Triaza-7-phosphaadamantane (PTA) [13]

-

Reaction Setup: Hexamethylenetetramine is dissolved in water in a reaction flask.

-

Reagent Addition: this compound (THPC), sodium hydroxide, and formaldehyde are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Isolation and Purification: The product, PTA, can be isolated by crystallization and purified by recrystallization from a suitable solvent.

Applications in Drug Development and Antimicrobial Agents

The derivatives of THPC, particularly THPO, are gaining attention as intermediates in the synthesis of pharmaceuticals.[2] The phosphorus-containing scaffold can be functionalized to create complex molecules with potential biological activity.

While specific examples of blockbuster drugs directly synthesized from THPC are not prevalent in publicly available literature, the use of its derivatives as building blocks is an active area of research. For instance, THPO can be used to create acyclic nucleoside analogues.

Furthermore, organophosphorus compounds derived from THPC have shown promise as antimicrobial agents. The synthesis often involves the reaction of THP or its derivatives with various organic moieties to produce compounds with activity against bacteria and fungi.

Table 1: Quantitative Data for THPC and its Derivatives

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility | ³¹P NMR (ppm) |

| THPC | C₄H₁₂ClO₄P | 190.56 | White crystalline solid | 151-154 | Water, ethanol | ~25 |

| THP | C₃H₉O₃P | 124.08 | White solid | 51-53 | Water, alcohols, DMF | ~-27 |

| THPO | C₃H₉O₄P | 140.07 | White crystalline solid | 50-52 | Water | ~49 |

| PTA | C₆H₁₂N₃P | 157.16 | White crystalline solid | >300 (decomposes) | Water, methanol | ~-101 |

Conclusion

This compound is a cornerstone of organophosphorus chemistry, providing a gateway to a diverse range of compounds with significant industrial and research applications. From enhancing the safety of textiles through flame retardancy to enabling greener catalytic processes with water-soluble ligands and contributing to the development of new pharmaceutical intermediates, the versatility of THPC is evident. The detailed protocols and data presented in this guide are intended to empower researchers and professionals in drug development and other scientific fields to harness the full potential of this remarkable precursor. Further exploration into novel reactions and applications of THPC and its derivatives is a promising avenue for future innovation.

References

- 1. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Proban [formula1-dictionary.net]

- 6. How Does Proban Treatment Works? - Business News - News - Xinxiang Weis Textiles & Garments Co.,Ltd [frppe.com]

- 7. sgfrfabric.com [sgfrfabric.com]

- 8. PROBAN® | Syensqo [syensqo.com]

- 9. specialistworkclothing.wordpress.com [specialistworkclothing.wordpress.com]

- 10. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. 1,3,5-Triaza-7-phosphaadamantane - Wikipedia [en.wikipedia.org]

The Reactivity of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of tetrakis(hydroxymethyl)phosphonium chloride (THPC) with primary and secondary amines. It covers the core reaction mechanism, quantitative data, detailed experimental protocols, and potential applications in drug development, with a focus on providing actionable information for laboratory research.

Core Concepts: The Mannich-Type Reaction

The reaction between THPC and amines proceeds via a Mannich-type reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton. In this specific case, THPC acts as a precursor to formaldehyde and a phosphine species, which then react with a primary or secondary amine.

The generally accepted mechanism involves three key steps[1]:

-

Formaldehyde Generation: THPC is in equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde. This step is crucial as it provides one of the key reactants for the Mannich reaction. The decomposition of THPC and the release of formaldehyde are influenced by pH, with basic conditions favoring the formation of THP and formaldehyde.

-

Immonium Ion Formation: The generated formaldehyde reacts with a primary or secondary amine to form a highly reactive electrophilic species known as an immonium ion.

-

Nucleophilic Attack: The phosphorus center of a THPC derivative then acts as a nucleophile, attacking the immonium ion. This results in the replacement of a hydroxymethyl group on the phosphorus with an aminomethyl group, forming a stable C-P bond and crosslinking the amine.

This tetra-functional nature of THPC allows for the formation of extensively cross-linked polymer networks when reacted with polyamines, a property that is exploited in various applications[1]. The resulting covalent crosslinks are stable and not susceptible to hydrolytic degradation[1].

Quantitative Data Summary

Table 1: Gelation Time and Mechanical Properties of THPC-Crosslinked Hydrogels

| Amine Source | THPC:Amine Molar Ratio | Gelation Time (minutes) | Storage Modulus (Pa) | Reference |

| Recombinant Elastin-like Protein | 0.5:1 | 27 ± 1.2 | ~250 | [2] |

| Recombinant Elastin-like Protein | 1:1 | 15 ± 0.8 | ~1200 | [2] |

| Recombinant Elastin-like Protein | 2:1 | 6.7 ± 0.2 | ~2200 | [2] |

Table 2: Influence of pH on THPC Decomposition

| pH | THPC Stability | Key Phosphorus Species Present | Reference |

| < 5.0 | Stable | THPC, Tris(hydroxymethyl)phosphine (TrHP), Tris(hydroxymethyl)phosphine oxide (TrHPO) | [3] |

| 5.0 | Begins to decompose | THPC, TrHP, TrHPO, Tetrakis(hydroxymethyl)phosphonium hydroxide (THPH) | [3] |

| 8.0 | Complete conversion | TrHP, TrHPO | [3] |

| > 9.0 | Complete conversion | TrHPO | [3] |

Experimental Protocols

Synthesis of a THPC-Amine Adduct (General Procedure)

This protocol describes a general method for the synthesis of a β-amino carbonyl compound, a typical product of a Mannich-type reaction involving an aldehyde, an amine, and a carbonyl compound. While THPC's reaction is a variation, the principles are similar.

Materials:

-

Aromatic or aliphatic amine (1 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.1 mmol)

-

Ketone (e.g., acetophenone) (1.1 mmol)

-

Catalyst (e.g., silica nanoparticles, 0.1 g)[4]

-

Ethyl acetate

-

Microwave reactor

Procedure:

-

Combine the aromatic amine, aromatic aldehyde, ketone, and catalyst in a microwave-safe vessel[4].

-

Irradiate the mixture in a microwave oven at a suitable power (e.g., 240 W)[4].

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC)[4].

-

Upon completion, dilute the reaction mixture with ethyl acetate[4].

-

Filter the mixture to separate the catalyst[4].

-

Wash the recovered catalyst with ethyl acetate, dry, and store for reuse[4].

-

Evaporate the solvent from the filtrate and purify the product, typically by column chromatography or recrystallization.

Characterization of the THPC-Amine Reaction

³¹P NMR is a powerful technique to monitor the reaction of THPC with amines, as the phosphorus chemical shift is sensitive to changes in its coordination environment.

Instrumentation:

-

NMR spectrometer with a multinuclear probe.

-

NMR tubes.

-

Deuterated solvent (e.g., D₂O).

-

Phosphoric acid (H₃PO₄) as an external reference (0 ppm).

Procedure:

-

Prepare a solution of THPC in the deuterated solvent in an NMR tube.

-

Acquire a baseline ³¹P NMR spectrum of the THPC solution.

-

Add the amine reactant to the NMR tube.

-

Acquire ³¹P NMR spectra at regular time intervals to monitor the disappearance of the THPC signal and the appearance of new signals corresponding to the reaction products.

-

Reference the spectra to the external phosphoric acid standard.

-

For quantitative analysis, use an internal standard with a known concentration and a single ³¹P resonance, and ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (typically 5 times the longest T₁). Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration[5][6].

Expected Observations:

-

The ³¹P chemical shift of THPC will change upon reaction with an amine, typically shifting upfield, indicating a more electron-rich phosphorus environment[2].

-

The appearance of new peaks will correspond to the formation of aminomethylphosphine derivatives.

The generation of formaldehyde as an intermediate in the THPC-amine reaction can be quantified using the Nash reagent, which forms a colored product with formaldehyde that can be measured spectrophotometrically.

Materials:

-

Nash Reagent:

-

Ammonium acetate (150 g)

-

Glacial acetic acid (3 mL)

-

Acetylacetone (2 mL)

-

Distilled water to make up to 1 L[7]

-

-

Trichloroacetic acid (TCA) solution (e.g., 5-10% w/v) for sample extraction.

-

Formaldehyde standard solutions for calibration.

-

UV-Vis spectrophotometer.

-

Water bath.

Procedure:

-

Sample Preparation:

-

For liquid samples, take a known volume of the reaction mixture.

-

For solid samples (e.g., hydrogels), homogenize a known weight of the sample in a TCA solution to extract the formaldehyde[7]. Centrifuge or filter to remove solids.

-

-

Derivatization:

-

Spectrophotometric Measurement:

-

Quantification:

-

Create a calibration curve by plotting the absorbance of the formaldehyde standard solutions versus their known concentrations.

-

Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

-

Visualizing the Reaction Pathway and Experimental Workflow

Mannich-Type Reaction of THPC with a Primary Amine

References

- 1. Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. dst.defence.gov.au [dst.defence.gov.au]

- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Products of Tetrakis(hydroxymethyl)phosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with a wide range of industrial applications, including as a flame retardant for textiles, a biocide in water treatment, and a crosslinking agent. Understanding its thermal stability and the nature of its decomposition products is crucial for ensuring its safe handling, predicting its environmental fate, and optimizing its performance in various applications. When subjected to elevated temperatures, THPC undergoes a complex series of reactions that result in the formation of a variety of volatile and non-volatile products.

This technical guide provides a comprehensive overview of the thermal decomposition of THPC. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the decomposition pathways and analytical workflows.

Quantitative Data on Thermal Decomposition

The thermal decomposition of THPC is characterized by specific temperature-dependent events, including structural changes and mass loss. The decomposition process and the resulting products are also significantly influenced by the surrounding atmosphere (e.g., inert or oxidative).

Table 1: Key Thermal Decomposition Temperatures for THPC

| Parameter | Temperature (°C) | Analytical Method | Reference |

| Onset of Structural Change | 152.4 | Differential Scanning Calorimetry (DSC) | |

| Onset of Mass Loss | 184.41 | Thermogravimetric Analysis (TGA) |

Table 2: Major Thermal Decomposition Products of THPC

| Product | Chemical Formula | Analytical Method for Identification | Reference |

| Tris(hydroxymethyl)phosphine | P(CH₂OH)₃ | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | [1] |

| Tris(hydroxymethyl)phosphine oxide | O=P(CH₂OH)₃ | ³¹P Nuclear Magnetic Resonance (³¹P NMR) | [2][3] |

| Formaldehyde | CH₂O | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), HPLC | [4][5] |

| Hydrogen Chloride | HCl | Not explicitly detailed in searches | [6] |

| Phosphine | PH₃ | Not explicitly detailed in searches | [7] |

| Phosphorus Oxides | PₓOᵧ | Not explicitly detailed in searches |

Experimental Protocols

The characterization of the thermal decomposition of THPC involves several analytical techniques. The following sections provide detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of THPC by measuring the change in mass as a function of temperature.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of THPC into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: Typically from ambient temperature to 600-800 °C.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is employed to identify phase transitions and thermal reaction temperatures by measuring the heat flow into or out of the sample as a function of temperature.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of THPC into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Temperature Program: A common program involves an initial hold at a sub-ambient temperature (e.g., 30°C) for a few minutes to stabilize, followed by a ramp up to a temperature beyond the decomposition point (e.g., 300°C).[8][9]

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or curing processes. The onset temperature of a peak is used to determine the initiation of a thermal event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of THPC (typically 100-500 µg) is placed in a pyrolysis tube or on a sample holder.

-

Experimental Conditions:

-

Pyrolysis Temperature: A single-shot pyrolysis is typically performed at a high temperature, for example, 600°C or 700°C, to ensure complete decomposition.

-

Carrier Gas: Helium at a constant flow rate.

-

GC Column: A non-polar or medium-polarity column (e.g., HP-5MS) is often used.

-

GC Oven Program: A temperature program is used to separate the pyrolysis products, for example, starting at 40°C, holding for a few minutes, and then ramping at a rate of 10-20°C/min to a final temperature of around 300°C.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 25-550 m/z.

-

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST).

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is essential for identifying and quantifying the phosphorus-containing decomposition products.

-

Instrument: A high-resolution NMR spectrometer equipped with a phosphorus probe.

-

Sample Preparation:

-

Heat a sample of THPC at a specific temperature for a defined period in a controlled environment.

-

Dissolve the resulting residue in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a known amount of an internal standard if quantitative analysis is required. Triphenylphosphine oxide (Ph₃PO) can be used as an internal standard.[10]

-

-

Experimental Conditions:

-

Spectrometer Frequency: A high-field magnet is preferable for better resolution.

-

Acquisition Parameters: A single-scan, inverse-gated ¹H-decoupled experiment is used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).

-

Reference: 85% H₃PO₄ is used as an external or internal reference (δ = 0 ppm).

-

-

Data Analysis: The chemical shifts of the signals in the ³¹P NMR spectrum are used to identify the different phosphorus-containing species. For example, the resonance for THPC appears at approximately 27.8 ppm.[10] The integration of the signals allows for the quantification of the relative amounts of each species.

Visualizations

Thermal Decomposition Pathway of THPC

The thermal decomposition of THPC is a multi-step process. The following diagram illustrates a plausible pathway based on the identified decomposition products.

Caption: Proposed thermal decomposition pathway of THPC.

Experimental Workflow for THPC Decomposition Analysis

The following diagram outlines the typical workflow for analyzing the thermal decomposition products of THPC.

Caption: Workflow for analyzing THPC thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that yields a variety of phosphorus-containing and volatile organic compounds. A thorough understanding of this process, facilitated by the analytical techniques detailed in this guide, is essential for the safe and effective use of THPC in its diverse applications. The provided protocols and visualizations serve as a valuable resource for researchers and professionals in the fields of materials science, environmental science, and drug development. Further research to quantify the yields of all decomposition products under a wider range of conditions would provide an even more complete picture of THPC's thermal behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. cdc.gov [cdc.gov]

- 5. The Pyrolysis Behaviors of Blended Pellets of Pine Wood and Urea-Formaldehyde Resin [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 9. youtube.com [youtube.com]

- 10. This compound: Synthesis and Application_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Abstract

This compound (THPC) is a water-soluble organophosphorus salt widely utilized as a flame retardant for textiles and as a biocide in various industrial applications. Its use necessitates a thorough understanding of its environmental fate and biodegradability to assess its ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of THPC, including its degradation pathways, biodegradability, and mobility in environmental compartments. Detailed experimental methodologies for assessing its environmental fate are also presented, along with quantitative data and visual representations of key processes to aid in research and risk assessment.

Chemical and Physical Properties

THPC is an ionic compound with the chemical formula [P(CH₂OH)₄]Cl. Its water-soluble nature is a key factor in its environmental distribution. Due to its ionic character and a very low calculated octanol-water partition coefficient (log Kow = -9.7), THPC is not expected to bioaccumulate in organisms[1].

Environmental Fate

The environmental fate of THPC is governed by a combination of abiotic and biotic processes, with pH being a critical influencing factor.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for THPC in the aquatic environment is hydrolysis, which is highly pH-dependent. In acidic conditions (pH < 5.0), THPC is stable. As the pH increases, it begins to decompose. At a pH of 8.0, THPC completely converts to tris(hydroxymethyl)phosphine (THP) and tris(hydroxymethyl)phosphine oxide (THPO)[2][3]. The degradation is spontaneous at basic pH, leading to the release of formaldehyde and the formation of THP. Quantitative hydrolysis data for the closely related tetrakis(hydroxymethyl)phosphonium sulfate (THPS) provides a valuable reference for the behavior of the phosphonium cation.

-

Table 1: pH-Dependent Hydrolysis of THPS at 25°C [4]

| pH | Half-life (days) |

| 5 | 131 |

| 7 | 72 |

| 9 | 7 |

Photodegradation: Direct photodegradation is not considered a significant environmental fate process for THPC and its analogues, as they do not absorb light in the environmentally relevant UV spectrum (>290 nm)[5].

Biodegradation

Environmental Distribution and Mobility

Bioaccumulation: With a calculated log Kow of -9.7, THPC has a very low potential for bioaccumulation[1].

Ecotoxicity